molecular formula C16H16N2O3 B2947588 1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338750-83-7

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2947588
CAS No.: 338750-83-7
M. Wt: 284.315
InChI Key: TUDPRZKXNXDGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a benzyl group, a dimethoxymethyl group, and a nitrile group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

The synthesis of 1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridine ring.

    Introduction of Substituents:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the dimethoxymethyl group with other substituents.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-Benzyl-6-(dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the dimethoxymethyl group, which may affect its reactivity and biological activity.

    6-(Dimethoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

    1-Benzyl-6-(methoxymethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Contains a methoxymethyl group instead of a dimethoxymethyl group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-6-(dimethoxymethyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-16(21-2)14-9-8-13(10-17)15(19)18(14)11-12-6-4-3-5-7-12/h3-9,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDPRZKXNXDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C(=O)N1CC2=CC=CC=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.